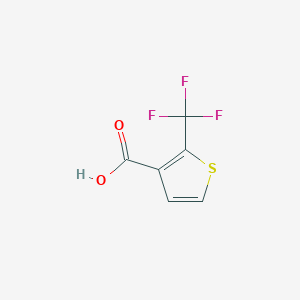

2-(Trifluoromethyl)thiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-(trifluoromethyl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2S/c7-6(8,9)4-3(5(10)11)1-2-12-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFJKHXREWOWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Trifluoromethyl)thiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-(Trifluoromethyl)thiophene-3-carboxylic acid. This document is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The unique structural attributes of this molecule, combining the versatile thiophene scaffold with the influential trifluoromethyl group, position it as a compound of significant interest for the design of novel therapeutics. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, properties, and potential applications, fostering a foundation of scientific integrity and practical utility.

Introduction

2-(Trifluoromethyl)thiophene-3-carboxylic acid is a specialized organic compound that has garnered attention in the scientific community, particularly within the realm of medicinal chemistry. While a specific CAS number is not readily found in major commercial databases, its existence is documented, for instance in PubChem with CID 68606080, indicating its status primarily as a research chemical. The thiophene ring is a well-established bioisostere for the benzene ring in drug design, often conferring improved metabolic stability and pharmacokinetic profiles. The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The placement of the carboxylic acid group at the 3-position and the trifluoromethyl group at the 2-position of the thiophene ring creates a unique electronic and steric environment, making it a valuable building block for the synthesis of novel bioactive molecules.

Physicochemical and Spectroscopic Profile

Precise experimental data for 2-(Trifluoromethyl)thiophene-3-carboxylic acid is not extensively published. However, based on the known properties of related thiophene carboxylic acids and trifluoromethylated aromatic compounds, we can predict a set of physicochemical and spectroscopic characteristics. It is crucial for researchers to perform their own analytical characterization to confirm these properties for synthesized batches.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₆H₃F₃O₂S | Derived from the chemical structure. |

| Molecular Weight | 196.15 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | White to off-white solid | Thiophene carboxylic acids are typically crystalline solids at room temperature. |

| Melting Point | 150-170 °C | The presence of the trifluoromethyl group and the carboxylic acid functionality would likely result in a relatively high melting point due to strong intermolecular interactions. For comparison, thiophene-3-carboxylic acid has a melting point of 136-139 °C. |

| Boiling Point | > 300 °C (decomposes) | Carboxylic acids often have high boiling points and may decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone); sparingly soluble in nonpolar solvents; slightly soluble in hot water. | The carboxylic acid group imparts polarity, while the trifluoromethylthiophene core provides some lipophilicity. |

| pKa | 3.5 - 4.5 | The electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid compared to unsubstituted thiophene-3-carboxylic acid (pKa ≈ 4.1). |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two adjacent protons on the thiophene ring. The chemical shifts would be influenced by the electron-withdrawing effects of both the carboxylic acid and the trifluoromethyl group.

-

¹³C NMR: The carbon NMR would display six distinct signals. The carbon of the carboxylic acid would be in the range of 160-170 ppm. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The other four carbons of the thiophene ring would have characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR should exhibit a singlet for the -CF₃ group, providing a clear diagnostic peak.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and characteristic C-F stretching frequencies (in the 1100-1300 cm⁻¹ region).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂, COOH, and potentially the trifluoromethyl group.

Strategic Synthesis of 2-(Trifluoromethyl)thiophene-3-carboxylic acid

The synthesis of 2-(trifluoromethyl)thiophene-3-carboxylic acid requires a regioselective approach to introduce the substituents at the desired positions on the thiophene ring. A plausible and logical synthetic strategy would involve the creation of a 2,3-disubstituted thiophene precursor. Below is a proposed synthetic workflow, designed for its logical flow and adaptability in a research setting.

Caption: Plausible synthetic pathways to 2-(Trifluoromethyl)thiophene-3-carboxylic acid.

Experimental Protocol: A Proposed Synthesis via Pathway B

This protocol outlines a rational, multi-step synthesis starting from commercially available 3-bromothiophene. Each step is designed to be self-validating through standard analytical techniques.

Step 1: Synthesis of 3-Bromo-2-(trifluoromethyl)thiophene

-

Rationale: The initial step involves the introduction of the trifluoromethyl group onto the thiophene ring. A common method for this transformation on an aromatic halide is copper-mediated trifluoromethylation.

-

Procedure:

-

To a dry, inert atmosphere reaction vessel, add 3-bromothiophene (1 equivalent), a suitable copper(I) salt (e.g., CuI, 1.2 equivalents), and a trifluoromethylating agent such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (1.5 equivalents).

-

Add a high-boiling polar aprotic solvent (e.g., DMF or NMP).

-

Heat the reaction mixture to 100-120 °C and monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture, quench with aqueous ammonium chloride, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-bromo-2-(trifluoromethyl)thiophene.

-

Step 2: Synthesis of (2-(Trifluoromethyl)thiophen-3-yl)methanol

-

Rationale: This step converts the bromo-functionalized thiophene into a hydroxymethyl group via a lithium-halogen exchange followed by quenching with an electrophile (formaldehyde).

-

Procedure:

-

Dissolve 3-bromo-2-(trifluoromethyl)thiophene (1 equivalent) in anhydrous THF in a flame-dried, inert atmosphere flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add paraformaldehyde (1.5 equivalents) as a solid or a pre-dried stream of gaseous formaldehyde.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting alcohol by column chromatography.

-

Step 3: Oxidation to 2-(Trifluoromethyl)thiophene-3-carboxylic acid

-

Rationale: The final step is the oxidation of the primary alcohol to a carboxylic acid. A strong oxidizing agent is typically required for this transformation.

-

Procedure:

-

Dissolve (2-(trifluoromethyl)thiophen-3-yl)methanol (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent, such as Jones reagent (chromic acid in sulfuric acid and acetone) or potassium permanganate, until a persistent color change indicates an excess of the oxidant.

-

Monitor the reaction by TLC.

-

Upon completion, quench any excess oxidant (e.g., with isopropanol for Jones reagent).

-

Filter the reaction mixture to remove any inorganic salts.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(trifluoromethyl)thiophene-3-carboxylic acid. Recrystallization from a suitable solvent system may be necessary for further purification.

-

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of the thiophene ring and the trifluoromethyl group in 2-(trifluoromethyl)thiophene-3-carboxylic acid makes it a highly attractive building block in drug discovery.

-

Metabolic Stability: The trifluoromethyl group is known to block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.

-

Lipophilicity and Permeability: The -CF₃ group can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the thiophene ring and the carboxylic acid, potentially leading to stronger interactions with biological targets.

-

Scaffold for Diverse Libraries: The carboxylic acid functionality serves as a versatile handle for further chemical modifications, such as amide bond formation, allowing for the creation of diverse chemical libraries for high-throughput screening.

Thiophene-containing compounds have a broad range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The incorporation of a trifluoromethyl group into a thiophene scaffold has the potential to yield new chemical entities with improved pharmacological profiles.

Safety and Handling

As with any research chemical, 2-(trifluoromethyl)thiophene-3-carboxylic acid should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-(Trifluoromethyl)thiophene-3-carboxylic acid represents a valuable and intriguing building block for the synthesis of novel compounds with potential therapeutic applications. While its commercial availability may be limited, the synthetic strategies outlined in this guide provide a rational and achievable pathway for its preparation in a research setting. The unique combination of the thiophene core and the trifluoromethyl group offers a compelling opportunity for medicinal chemists to design and synthesize next-generation drug candidates with enhanced properties. As with all scientific endeavors, the principles of rigorous experimentation and thorough analytical characterization are paramount to unlocking the full potential of this promising molecule.

References

-

PubChem Compound Summary for CID 68606080, 2-(Trifluoromethyl)thiophene-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Thiophene-3-carboxylic acid. PubChem. [Link]

-

General information on thiophene. Wikipedia. [Link]

-

Synthesis of thiophene derivatives. Der Pharma Chemica. [Link]

-

Preparation of 3-bromothiophene. Organic Syntheses. [Link]

-

Regioselective synthesis of substituted thiophenes. Beilstein Journal of Organic Chemistry. [Link]

-

Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. PubMed Central. [Link]

-

Deoxygenative trifluoromethylthiolation of carboxylic acids. PubMed Central. [Link]

A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2-(Trifluoromethyl)thiophene-3-carboxylic acid

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(Trifluoromethyl)thiophene-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of NMR in the characterization of this fluorinated heterocyclic compound. We will explore the expected spectral features, the rationale behind experimental design, and detailed protocols for data acquisition.

Introduction: The Significance of Fluorinated Thiophenes

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1] The introduction of a trifluoromethyl (CF₃) group can profoundly alter a molecule's physicochemical and pharmacological profile, enhancing metabolic stability, lipophilicity, and binding affinity.[1] Consequently, 2-(Trifluoromethyl)thiophene-3-carboxylic acid represents a key building block for the synthesis of novel therapeutic agents and functional materials.

Accurate structural elucidation and purity assessment are paramount in the development of molecules containing the trifluoromethylthiophene scaffold. High-resolution NMR spectroscopy stands as the most powerful analytical technique for this purpose, providing unambiguous insights into molecular structure and purity. This guide will focus on the two most informative NMR active nuclei for this molecule: ¹H and ¹⁹F.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(Trifluoromethyl)thiophene-3-carboxylic acid is predicted to exhibit distinct signals corresponding to the two thiophene protons and the carboxylic acid proton. The electron-withdrawing nature of both the trifluoromethyl group and the carboxylic acid group will significantly influence the chemical shifts of the thiophene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-(Trifluoromethyl)thiophene-3-carboxylic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.4 - 7.6 | Doublet | ~5.0 |

| H-5 | 7.8 - 8.0 | Doublet | ~5.0 |

| -COOH | 10 - 13 | Broad Singlet | - |

Causality of Predicted Chemical Shifts and Multiplicities:

-

Thiophene Protons (H-4 and H-5): The thiophene ring protons are expected to appear as two distinct doublets due to vicinal coupling. In the parent 3-thiophenecarboxylic acid, the proton at position 5 (adjacent to the sulfur atom) typically resonates at a higher frequency (further downfield) than the proton at position 4.[2] The introduction of the strongly electron-withdrawing CF₃ group at the 2-position is expected to deshield both protons further. The H-5 proton, being closer to the CF₃ group, will likely experience a more significant downfield shift compared to the H-4 proton. The coupling constant between these two protons (³JH4-H5) in a thiophene ring is typically around 5 Hz.

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet in the region of 10-13 ppm.[3] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[3] The exact chemical shift can be highly dependent on the solvent, concentration, and temperature. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube due to deuterium exchange, a useful diagnostic test.[3]

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[4] For 2-(Trifluoromethyl)thiophene-3-carboxylic acid, the ¹⁹F NMR spectrum is predicted to be relatively simple, consisting of a single signal for the three equivalent fluorine atoms of the CF₃ group.

Table 2: Predicted ¹⁹F NMR Chemical Shift for 2-(Trifluoromethyl)thiophene-3-carboxylic acid

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -65 | Singlet |

Causality of Predicted Chemical Shift and Multiplicity:

-

Trifluoromethyl Group (-CF₃): The three fluorine atoms of the trifluoromethyl group are chemically and magnetically equivalent, and therefore will produce a single resonance. The chemical shift of the CF₃ group is influenced by the electronic environment of the thiophene ring. Given that the CF₃ group is attached to an electron-deficient aromatic ring, its chemical shift is predicted to be in the range of -60 to -65 ppm relative to the standard CFCl₃ at 0 ppm.[5] Since there are no adjacent protons within a three-bond range to couple with, the signal is expected to be a sharp singlet. Long-range coupling to the thiophene protons may be observable with high-resolution instrumentation but is often not resolved in standard spectra.

Experimental Protocols

To obtain high-quality ¹H and ¹⁹F NMR spectra of 2-(Trifluoromethyl)thiophene-3-carboxylic acid, the following experimental protocols are recommended. These protocols are designed to be self-validating by ensuring proper sample preparation, instrument setup, and data processing.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) or acetone-d₆ are suitable choices. CDCl₃ is a good first choice, but if hydrogen bonding with the carboxylic acid proton is a concern, acetone-d₆ can be used.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard (for ¹H NMR): Tetramethylsilane (TMS) is typically used as the internal standard for ¹H NMR and is often included in commercially available deuterated solvents. If not present, a small amount can be added to set the chemical shift reference to 0.00 ppm.[6]

-

Internal/External Standard (for ¹⁹F NMR): For ¹⁹F NMR, trifluorotoluene or another stable fluorinated compound with a known chemical shift can be used as an internal or external standard for accurate chemical shift referencing.[7]

NMR Data Acquisition

The following is a general workflow for acquiring the NMR data. Specific parameters may need to be optimized based on the spectrometer being used.

Caption: Structure of 2-(Trifluoromethyl)thiophene-3-carboxylic acid

The logical relationship between the molecular structure and the expected NMR signals is crucial for spectral interpretation. The following diagram outlines this relationship.

Caption: Structure-Spectrum Correlation Logic

Conclusion

The ¹H and ¹⁹F NMR spectra of 2-(Trifluoromethyl)thiophene-3-carboxylic acid provide a wealth of information for its structural confirmation and purity assessment. By understanding the influence of the electron-withdrawing trifluoromethyl and carboxylic acid groups on the chemical shifts of the thiophene protons, and by leveraging the high sensitivity and wide chemical shift range of ¹⁹F NMR, researchers can confidently characterize this important synthetic building block. The experimental protocols and logical frameworks presented in this guide offer a robust starting point for the successful application of NMR spectroscopy in the analysis of this and related fluorinated heterocyclic compounds.

References

- Ma, J.-J., Yi, W.-B., Lu, G.-P., & Cai, C. (2015). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry.

-

Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Kops, F. (2020). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. kops.uni-konstanz.de.

- Macmillan Group. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Princeton University.

- Monteleone, S., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC.

- Badiceanu, C., et al. (2012).

- Mao, R., et al. (2019). Deoxygenative Trifluoromethylthiolation of Carboxylic Acids.

- Wang, X., et al. (2016).

- Arjunan, V., et al. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.

- Li, Y., et al. (2021). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents.

- Pomerantz, M., & Turkman, N. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. Thieme.

- Besbes, R., et al. (2013). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups.

-

NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Chen, J., et al. (2018). ¹⁹F NMR spectra for the reaction under condition A.

-

VEGSCI Inc. (n.d.). 3-(trifluoroMethyl)thiophene-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. rsc.org [rsc.org]

- 7. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of Trifluoromethyl-Substituted Thiophenes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophene-based molecules are fundamental building blocks in organic electronics and medicinal chemistry, prized for their versatile and tunable characteristics.[1] The introduction of the trifluoromethyl (CF3) group, a substituent with a potent electron-withdrawing nature, dramatically alters the electronic landscape of the thiophene ring.[2] This guide provides a comprehensive exploration of the synthesis, characterization, and application of trifluoromethyl-substituted thiophenes. We delve into the profound effects of CF3 substitution on frontier molecular orbital energies, photophysical behavior, and electrochemical properties. Through a synthesis of theoretical principles, computational modeling, and validated experimental protocols, this document serves as a technical resource for leveraging the unique properties of these fluorinated heterocycles in the rational design of advanced materials and therapeutics.

Introduction: The Trifluoromethyl Group as a Key Architectural Element

The thiophene ring, an electron-rich five-membered heterocycle, is a "privileged scaffold" in both materials science and drug discovery.[1][3] Its π-conjugated system facilitates efficient charge transport, making it a cornerstone of organic semiconductors.[1] In medicinal chemistry, its structure is bioisosteric to the benzene ring, allowing it to interact favorably with biological targets.[3]

The strategic incorporation of fluorine-containing groups is a cornerstone of modern molecular design. The trifluoromethyl (CF3) group, in particular, is not merely a sterically compact substituent but a powerful modulator of molecular properties. Its defining characteristic is its strong electron-withdrawing ability, stemming from the high electronegativity of the three fluorine atoms.[2] This inductive effect profoundly influences the electronic properties of the aromatic ring to which it is attached.

Key Impacts of CF3 Substitution:

-

Modulation of Electronic Properties: The CF3 group significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This tuning is critical for applications in organic electronics, such as optimizing charge injection and transport in transistors and solar cells.

-

Enhanced Metabolic Stability: In drug development, the strength of the C-F bonds in the CF3 group increases resistance to metabolic degradation by enzymes, which can prolong a drug's half-life in the body.[2]

-

Improved Target Binding: The strong dipole moment and potential for electrostatic interactions introduced by the CF3 group can enhance the binding affinity of a molecule to its biological target.[2]

-

Increased Lipophilicity: The CF3 group can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and reach its site of action.[2][4]

This guide will systematically unpack these effects, providing the theoretical foundation and practical methodologies required to harness the power of trifluoromethyl substitution in thiophene-based systems.

Synthetic Strategies for Accessing Trifluoromethyl-Substituted Thiophenes

The reliable synthesis of CF3-thiophenes is the gateway to exploring their properties and applications. Methodologies generally fall into two categories: direct trifluoromethylation of a pre-formed thiophene ring or the use of CF3-containing building blocks in a ring-forming reaction.

Recent advances in synthetic chemistry have provided powerful tools for this purpose. For instance, visible-light photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals from inexpensive precursors like trifluoromethanesulfonyl chloride (CF3SO2Cl).[4][5] These radicals can then be coupled with various substrates, including thiols, to form trifluoromethylated products.[4] Other strategies involve the use of specialized reagents designed to deliver the CF3 group under specific conditions.[6] The choice of synthetic route is critical and often depends on the desired substitution pattern and the tolerance of other functional groups on the molecule.[7][8]

Illustrative Synthetic Workflow

The diagram below outlines a generalized workflow for the synthesis and purification of a target CF3-thiophene derivative, emphasizing the key stages from precursor selection to final product isolation.

Caption: Generalized workflow for the synthesis and purification of CF3-thiophenes.

Characterization of Electronic Properties: A Multi-faceted Approach

A thorough understanding of the electronic properties of CF3-thiophenes requires a combination of computational modeling and experimental validation.

Computational Modeling with Density Functional Theory (DFT)

DFT has become an indispensable tool for predicting the electronic structure of molecules before they are synthesized.[9] It provides valuable insights into the energies and spatial distributions of the HOMO and LUMO, which are crucial for understanding charge transport and optical properties.[10][11]

Rationale for DFT: By solving approximations of the Schrödinger equation, DFT allows researchers to visualize molecular orbitals and calculate their energy levels. For CF3-thiophenes, this is critical to predict how substitution will lower the HOMO/LUMO energies and alter the energy gap (Eg). A smaller Eg typically corresponds to a red-shift (longer wavelength) in light absorption. DFT calculations have shown excellent agreement with experimental results for thiophene systems, with deviations often less than 0.2 eV.[9]

-

Structure Optimization:

-

Construct the 3D model of the target CF3-thiophene molecule in a computational chemistry software package (e.g., Gaussian, ORCA).

-

Perform a geometry optimization calculation to find the lowest energy conformation. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data.

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, perform a higher-level single-point energy calculation to obtain more accurate electronic properties. A larger basis set, such as 6-311+G(d,p), is recommended.

-

-

Data Extraction:

-

From the output file, extract the energies of the HOMO and LUMO.

-

Calculate the HOMO-LUMO gap: Eg = E_LUMO - E_HOMO.

-

Visualize the HOMO and LUMO orbitals to understand the electron density distribution.

-

Caption: Workflow for DFT-based prediction of electronic properties.

Experimental Validation: Electrochemistry and Spectroscopy

While DFT provides excellent predictions, experimental validation is essential for confirming the electronic properties of synthesized molecules. Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are the primary techniques for this purpose.

CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[12] These values can be used to estimate the HOMO and LUMO energy levels experimentally.

Causality: The onset of the first oxidation wave in a CV scan corresponds to the energy required to remove an electron from the HOMO, while the onset of the first reduction wave relates to the energy required to add an electron to the LUMO. By referencing these potentials to a known standard (e.g., the Ferrocene/Ferrocenium couple, Fc/Fc+), one can calculate the absolute energy levels.

-

Preparation:

-

Dissolve the CF3-thiophene sample (typically ~1 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[13]

-

-

Degassing:

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

-

Measurement:

-

Scan the potential from a starting value to a final value and back, recording the current response. The scan rate is typically set between 50-100 mV/s.

-

Record the voltammogram for the solvent/electrolyte system alone as a baseline.

-

-

Calibration:

-

After measuring the sample, add a small amount of ferrocene to the solution and record its voltammogram. The standard potential of the Fc/Fc+ couple is used for calibration.

-

-

Data Analysis:

-

Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the sample's voltammogram.

-

Calculate HOMO and LUMO energies using the empirical formulas:

-

HOMO (eV) = -[E_ox (vs Fc/Fc+) + 5.1]

-

LUMO (eV) = -[E_red (vs Fc/Fc+) + 5.1] (Note: The value of 5.1 eV is the estimated energy level of the Fc/Fc+ couple relative to the vacuum level.)

-

-

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The lowest energy absorption band corresponds to the electronic transition from the HOMO to the LUMO.[14] This allows for the determination of the optical bandgap (E_g^opt).

Self-Validation: The optical bandgap determined from the onset of the absorption spectrum should correlate well with the electrochemical bandgap (E_g^el = LUMO - HOMO) calculated from CV data. A significant discrepancy may indicate complex electronic transitions or aggregation effects.

Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited by absorbing light. This provides information on the molecule's emissive properties and quantum yield, which is critical for applications like Organic Light-Emitting Diodes (OLEDs).[15][16]

Structure-Property Relationships: The Impact of CF3 Substitution

The introduction of the CF3 group consistently leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. This is a direct consequence of the group's powerful inductive electron-withdrawing effect.

-

HOMO Level: A lower HOMO level implies that the molecule is more resistant to oxidation, leading to enhanced ambient stability, a desirable trait for materials in electronic devices.

-

LUMO Level: A lower LUMO level facilitates electron injection and can improve the performance of n-type or ambipolar organic field-effect transistors (OFETs).

-

Energy Gap (Eg): The effect on the bandgap is more nuanced. While both frontier orbitals are lowered, the magnitude of the shift is not always equal. In many cases, the stabilization of the LUMO is more pronounced than that of the HOMO, leading to a slight narrowing of the bandgap.[17]

The position of the CF3 group on the thiophene ring also plays a crucial role. Substitution at the 2- or 5-position generally has a stronger electronic influence than substitution at the 3- or 4-position due to more direct conjugation with the sulfur atom and the π-system.

Comparative Data Summary

The following table summarizes typical experimental data for a simple thiophene oligomer and its trifluoromethyl-substituted analogue, illustrating the characteristic electronic changes.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Optical Gap (eV) | λ_abs (nm) |

| Bithiophene (Reference) | -5.4 | -2.1 | 3.3 | 3.5 | ~350 |

| CF3-Bithiophene (Typical) | -5.8 | -2.7 | 3.1 | 3.2 | ~385 |

Note: These are representative values and can vary based on the specific molecular structure, solvent, and measurement conditions.

Applications Driven by Tuned Electronic Properties

The ability to precisely tune electronic properties through CF3 substitution opens doors to a wide range of advanced applications.

-

Organic Electronics: The lowered LUMO levels make CF3-thiophenes excellent candidates for n-type semiconductors in OFETs.[18] Their enhanced stability and tunable bandgaps are also beneficial for active layers in organic photovoltaics (OPVs) and as host or electron-transport materials in OLEDs.

-

Drug Development: In medicinal chemistry, the CF3 group is used to enhance metabolic stability and improve pharmacokinetic profiles.[2] For example, the anti-cancer drug Sonidegib and the anticonvulsant Riluzole feature fluorinated aromatic systems, highlighting the importance of this strategy.[6] The electronic modifications can also fine-tune the interactions of a drug with its target protein.[2]

Caption: Relationship between CF3 substitution, electronic properties, and applications.

Conclusion and Future Outlook

Trifluoromethyl-substituted thiophenes represent a class of molecules with highly desirable and tunable electronic properties. The strong inductive effect of the CF3 group provides a reliable strategy for lowering frontier molecular orbital energies, enhancing oxidative stability, and modifying the optical characteristics of thiophene-based systems. The combination of robust synthetic methods, predictive computational modeling, and precise experimental characterization empowers researchers to rationally design molecules for specific functions. Future research will likely focus on developing more complex architectures with multiple CF3 groups, exploring their use in advanced devices like thermoelectric generators and sensors, and leveraging their unique electronic profiles to design next-generation therapeutics with superior efficacy and safety.

References

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC Source: PubMed Central URL: [Link]

-

Title: Synthesis of trifluoromethylated thiophene derivatives. Source: ResearchGate URL: [Link]

-

Title: The Versatility of Thiophenes: Applications in Material Science and Beyond Source: Thiophene URL: [Link]

-

Title: Cyclic voltammograms of electropolymerization of thiophene at different concentrations Source: ResearchGate URL: [Link]

-

Title: Synthesis & Reaction of Thiophene in easy way Source: YouTube URL: [Link]

-

Title: Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC Source: NIH URL: [Link]

-

Title: Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces Source: MDPI URL: [Link]

-

Title: Safety evaluation of substituted thiophenes used as flavoring ingredients Source: ScienceDirect URL: [Link]

-

Title: Effect of Thiophene substitution on the Photophysical and biological properties of Diketopyrrolopyrrole derivatives | Request PDF Source: ResearchGate URL: [Link]

-

Title: Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents Source: ACS Publications URL: [Link]

-

Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC Source: NIH URL: [Link]

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: NIH URL: [Link]

-

Title: S-Trifluoromethylation of Aromatic Thiols Source: ChemistryViews URL: [Link]

-

Title: Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents Source: American Chemical Society URL: [Link]

-

Title: New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis Source: NIH URL: [Link]

-

Title: (PDF) Thiophene-Based Organic Semiconductors Source: ResearchGate URL: [Link]

-

Title: (PDF) New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis Source: ResearchGate URL: [Link]

-

Title: Effect of Thiophene substitution on the Photophysical and biological properties of Diketopyrrolopyrrole derivatives Source: PubMed URL: [Link]

-

Title: Cyclic voltammograms obtained at electrochemical oxidation of... Source: ResearchGate URL: [Link]

-

Title: Impact of terminal substituents on electronic, vibrational and optical properties of thiophene-phenylene co-oligomers | Request PDF Source: ResearchGate URL: [Link]

-

Title: Interaction of the Polymeric Layer Derived from 3-(4-Trifluoromethyl)-phenyl)-thiophene with Synthetic Stimulants on the Phase Boundary Source: MDPI URL: [Link]

-

Title: Synthesis and Optical Properties of meso‐CF3‐BODIPY with Acylethynyl Substituents in the 3‐Position of the Indacene Core | Request PDF Source: ResearchGate URL: [Link]

-

Title: DFT computation of the electron spectra of thiophene Source: UBC Chemistry URL: [Link]

-

Title: Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes | Request PDF Source: ResearchGate URL: [Link]

-

Title: I lfl~llfllflfll Source: DTIC URL: [Link]

-

Title: DFT Computation of the Electron Spectra of Thiophene Source: Canadian Journal of Chemistry URL: [Link]

-

Title: Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes Source: MDPI URL: [Link]

-

Title: Cyclic voltammograms of (a) pure thiophene and (b) TriaTh in the... | Download Scientific Diagram Source: ResearchGate URL: [Link]

-

Title: Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Source: Europe PMC URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistryviews.org [chemistryviews.org]

- 5. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]

- 10. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of Thiophene substitution on the Photophysical and biological properties of Diketopyrrolopyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Amides from 2-(Trifluoromethyl)thiophene-3-carboxylic Acid

Introduction: The Significance of Trifluoromethylthiophene Amides

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[1] When substituted with a trifluoromethyl (-CF3) group, its metabolic stability, lipophilicity, and bioavailability can be significantly enhanced.[2] The amide bond is arguably the most common functional group in pharmaceuticals, underscoring the importance of reliable and efficient methods for its formation.[3]

This guide provides a comprehensive overview and detailed protocols for the synthesis of amides from 2-(Trifluoromethyl)thiophene-3-carboxylic acid. We will delve into the specific chemical challenges posed by this substrate and present a selection of robust coupling methodologies suitable for overcoming them. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize novel amide derivatives based on this valuable heterocyclic building block.

Core Concepts & Strategic Considerations

Directly coupling a carboxylic acid and an amine is generally impractical due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[4][5] Therefore, the synthesis requires the activation of the carboxylic acid to create a more electrophilic species that readily reacts with the amine nucleophile.

The substrate, 2-(Trifluoromethyl)thiophene-3-carboxylic acid, presents unique electronic characteristics that must be considered when selecting a coupling strategy:

-

Electron-Withdrawing -CF3 Group: The potent inductive effect of the trifluoromethyl group increases the acidity of the carboxylic acid. While this facilitates deprotonation, it also deactivates the carbonyl carbon, making it less susceptible to nucleophilic attack by the activating agent. This can render standard coupling conditions sluggish or ineffective.

-

Thiophene Ring Electronics: The sulfur atom in the thiophene ring influences the electron distribution and can participate in stabilizing intermediates. The relative positions of the -CF3 and -COOH groups dictate the overall electronic nature of the molecule.

Given these properties, more powerful activating agents are often required to achieve high yields and reaction rates. We will explore three classes of widely-used coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.

General Experimental Workflow

A typical workflow for amide synthesis involves the activation of the carboxylic acid followed by the introduction of the amine. Proper sequencing of reagent addition and control of reaction parameters are critical for success.

Caption: General workflow for solution-phase amide bond synthesis.

Protocol I: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is a classic and cost-effective method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be removed with an aqueous wash.[6] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it forms a more stable active ester, minimizing side reactions and suppressing racemization in chiral substrates.[3][7]

Mechanism of Action: The carboxylic acid first attacks EDC to form a highly reactive O-acylisourea intermediate.[5][7] This intermediate is then intercepted by HOBt to generate an HOBt-activated ester. The amine subsequently attacks this activated ester to yield the final amide product.[7]

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Experimental Protocol (EDC/HOBt):

| Reagent | Mol. Wt. | Molarity/Density | Amount (mmol) | Volume/Mass | Equivalents |

| 2-(CF3)thiophene-3-carboxylic acid | 196.15 | - | 1.0 | 196 mg | 1.0 |

| Amine (Example: Benzylamine) | 107.15 | 0.98 g/mL | 1.1 | 118 mg (120 µL) | 1.1 |

| EDC·HCl | 191.70 | - | 1.2 | 230 mg | 1.2 |

| HOBt·H₂O | 153.14 | - | 1.2 | 184 mg | 1.2 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.742 g/mL | 3.0 | 388 mg (523 µL) | 3.0 |

| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 5.0 mL | - |

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(Trifluoromethyl)thiophene-3-carboxylic acid (196 mg, 1.0 mmol).

-

Add anhydrous DMF (5.0 mL) and stir until the solid is fully dissolved.

-

Add the amine (1.1 mmol, 1.1 equiv) followed by DIPEA (523 µL, 3.0 mmol).

-

Cool the reaction mixture to 0°C in an ice-water bath.

-

Add HOBt·H₂O (184 mg, 1.2 mmol) and EDC·HCl (230 mg, 1.2 mmol) sequentially.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the mixture with ethyl acetate (20 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol II: Phosphonium-Based Coupling (PyBOP)

Phosphonium salt-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often more effective for coupling sterically hindered or electron-deficient substrates.[6][8] They are known for high yields and low racemization rates. PyBOP is a safer alternative to the original BOP reagent, as it does not produce the carcinogenic byproduct HMPA.[6]

Mechanism of Action: In the presence of a non-nucleophilic base like DIPEA, the carboxylate anion displaces the benzotriazolyloxy group from the phosphonium center to form an acyloxyphosphonium intermediate. This highly reactive species then reacts with the amine to form the desired amide.[9]

Caption: Mechanism of PyBOP-mediated amide coupling.

Experimental Protocol (PyBOP):

| Reagent | Mol. Wt. | Molarity/Density | Amount (mmol) | Volume/Mass | Equivalents |

| 2-(CF3)thiophene-3-carboxylic acid | 196.15 | - | 1.0 | 196 mg | 1.0 |

| Amine (Example: Aniline) | 93.13 | 1.02 g/mL | 1.2 | 112 mg (110 µL) | 1.2 |

| PyBOP | 520.40 | - | 1.2 | 624 mg | 1.2 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.742 g/mL | 3.0 | 388 mg (523 µL) | 3.0 |

| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 5.0 mL | - |

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-(Trifluoromethyl)thiophene-3-carboxylic acid (196 mg, 1.0 mmol) in anhydrous DMF (5.0 mL).

-

Add the amine (1.2 mmol, 1.2 equiv) and DIPEA (523 µL, 3.0 mmol).

-

Cool the mixture to 0°C in an ice-water bath.

-

Add PyBOP (624 mg, 1.2 mmol) in one portion. The solution may turn yellow.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.[9]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (25 mL) and water (25 mL).

-

Wash the organic layer sequentially with 10% citric acid solution (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).[9]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol III: Uronium/Aminium-Based Coupling (HATU)

Uronium/aminium reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful and fast-acting coupling agents available.[10][11] HATU is especially useful for challenging couplings involving electron-deficient acids or sterically hindered amines.[4]

Mechanism of Action: The reaction is initiated by the deprotonation of the carboxylic acid by a base.[12] The resulting carboxylate attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-activated ester.[10][12] This ester is then rapidly attacked by the amine to form the amide bond with high efficiency.[12]

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocol (HATU):

| Reagent | Mol. Wt. | Molarity/Density | Amount (mmol) | Volume/Mass | Equivalents |

| 2-(CF3)thiophene-3-carboxylic acid | 196.15 | - | 1.0 | 196 mg | 1.0 |

| Amine (Example: 2,4-difluoroaniline) | 129.11 | - | 1.1 | 142 mg | 1.1 |

| HATU | 380.23 | - | 1.1 | 418 mg | 1.1 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.742 g/mL | 2.0 | 259 mg (349 µL) | 2.0 |

| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 5.0 mL | - |

Procedure:

-

In a dry flask under an inert atmosphere, dissolve 2-(Trifluoromethyl)thiophene-3-carboxylic acid (196 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (5.0 mL).

-

Add DIPEA (349 µL, 2.0 mmol) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

-

Add the amine (1.1 mmol, 1.1 equiv) to the activated mixture.

-

Stir at room temperature for 1-4 hours.[4] The reaction is typically very fast.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate (25 mL) and wash with water (3 x 15 mL) followed by brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Reagent Selection and Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Reaction | Insufficient activation of the electron-deficient carboxylic acid. | Switch to a more powerful coupling reagent (EDC < PyBOP < HATU). Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature moderately (e.g., to 40°C). |

| Sterically hindered or poorly nucleophilic amine. | Use HATU, which is known to be effective for challenging amines.[13] Pre-activation of the carboxylic acid before adding the amine is highly recommended.[14] | |

| Side Product Formation | Formation of N-acylurea (with carbodiimides). | Ensure an equivalent of HOBt is used with EDC to trap the O-acylisourea intermediate.[7] Avoid excess carbodiimide. |

| Racemization of chiral centers (if applicable). | Use additives like HOBt or HOAt. Perform the reaction at lower temperatures (0°C to RT). HATU is reported to cause less epimerization than HBTU.[11] | |

| Difficult Purification | Water-soluble byproducts from reagents (e.g., HOBt, DIPEA·HCl). | Perform a thorough aqueous work-up. For EDC, the urea byproduct is water-soluble and can be washed away. For PyBOP, byproducts are also generally removable with standard aqueous washes. |

Conclusion

The synthesis of amides from 2-(Trifluoromethyl)thiophene-3-carboxylic acid requires careful consideration of the substrate's electronic properties. While standard EDC/HOBt protocols can be effective, the electron-withdrawing nature of the trifluoromethyl group often necessitates the use of more potent phosphonium (PyBOP) or uronium (HATU) based coupling reagents to achieve high yields in reasonable timeframes. The choice of reagent should be tailored to the specific amine coupling partner, balancing reactivity, cost, and potential side reactions. The protocols provided herein offer robust starting points for the successful synthesis and exploration of this important class of molecules in drug discovery and development.

References

-

Wilson, J. E., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed Central (PMC). Available at: [Link]

-

Kaur, T., et al. (2016). Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. Available at: [Link]

-

Fisher Scientific. Amide Synthesis. Fisher Scientific. Available at: [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

-

Moghadam, F. A., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC). Available at: [Link]

-

Reddit r/Chempros (2023). HATU/PyBOP coupling procedure question. Reddit. Available at: [Link]

-

Pace, V., et al. (2012). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: A Telescoped Approach. ResearchGate. Available at: [Link]

-

Wikipedia. PyBOP. Wikipedia. Available at: [Link]

-

Pace, V., et al. (2012). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PubMed Central (PMC). Available at: [Link]

-

Shen, C., et al. (2015). Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. ACS Publications. Available at: [Link]

-

Organic Synthesis. Acid-Amine Coupling using PyBOP. Organic Synthesis. Available at: [Link]

-

ResearchGate (2025). Synthesis of N-trifluoromethyl amides from carboxylic acids. ResearchGate. Available at: [Link]

-

El-Faham, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. Available at: [Link]

-

ResearchGate (2025). Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent. ResearchGate. Available at: [Link]

-

Wikipedia. HATU. Wikipedia. Available at: [Link]

-

ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2026). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. ACS Publications. Available at: [Link]

-

Aapptec Peptides. Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

-

Procter, D. J., et al. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PubMed Central (PMC). Available at: [Link]

Sources

- 1. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PyBOP - Wikipedia [en.wikipedia.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. HATU - Wikipedia [en.wikipedia.org]

- 11. peptide.com [peptide.com]

- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 14. reddit.com [reddit.com]

Introduction: The Strategic Importance of Trifluoromethylated Thiophene Esters

An Application Guide to the Synthesis of 2-(Trifluoromethyl)thiophene-3-carboxylic Acid Esters

Esters of 2-(Trifluoromethyl)thiophene-3-carboxylic acid are a class of compounds of significant interest to researchers in drug development and materials science. The thiophene ring is a bioisostere of the benzene ring, often incorporated into molecules to modulate their pharmacological properties. The addition of a trifluoromethyl (CF₃) group, a key structural motif in modern medicinal chemistry, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The ester functionality serves as a versatile handle for further synthetic transformations or as a key component of a pharmacophore.

However, the synthesis of these esters is not without its challenges. The strong electron-withdrawing nature of the CF₃ group deactivates the adjacent carboxylic acid, making it less nucleophilic and more resistant to standard esterification conditions. This guide provides a detailed overview of several robust protocols for the successful esterification of 2-(Trifluoromethyl)thiophene-3-carboxylic acid, explaining the causality behind experimental choices to empower researchers to select and optimize the ideal method for their specific needs.

Method 1: Fischer-Speier Esterification (Classic Acid Catalysis)

Principle of the Method

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process. To drive the reaction toward the ester product, it is necessary to either use a large excess of the alcohol or remove the water that is formed during the reaction, often with a Dean-Stark apparatus.[1][3][4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol.[5][6][7]

Applicability and Considerations for the Substrate

While cost-effective, this method's harsh conditions (strong acid, heat) can be detrimental to sensitive substrates. For 2-(Trifluoromethyl)thiophene-3-carboxylic acid, the electron-withdrawing CF₃ group makes the carbonyl carbon less susceptible to protonation, potentially slowing the reaction rate. However, for simple, unhindered primary or secondary alcohols, this method remains a viable and economical choice, especially on a large scale.[1]

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Protocol: Fischer-Speier Synthesis of Methyl 2-(Trifluoromethyl)thiophene-3-carboxylate

-

Reagent Setup: To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(Trifluoromethyl)thiophene-3-carboxylic acid (1.96 g, 10 mmol).

-

Solvent and Catalyst Addition: Add anhydrous methanol (50 mL, a large excess which also acts as the solvent). While stirring, slowly add concentrated sulfuric acid (0.3 mL, ~5.5 mmol) dropwise.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL), then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final ester.

Method 2: Steglich Esterification (Mild Carbodiimide-Mediated Coupling)

Principle of the Method

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[8] The reaction is catalyzed by a nucleophilic agent, typically 4-Dimethylaminopyridine (DMAP).[9][10] The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.[11] DMAP then reacts with this intermediate to form an even more reactive acylpyridinium species, which is readily attacked by the alcohol to form the ester.[9][11]

Applicability and Considerations for the Substrate

This method is exceptionally well-suited for 2-(Trifluoromethyl)thiophene-3-carboxylic acid, especially when using sensitive or sterically hindered alcohols.[10][12] The mild, room-temperature conditions preserve functional group integrity. The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct when using DCC, which is insoluble in most organic solvents and must be removed by filtration.[11]

Caption: Key intermediates in Steglich Esterification.

Detailed Protocol: Steglich Synthesis of Benzyl 2-(Trifluoromethyl)thiophene-3-carboxylate

-

Reagent Setup: Dissolve 2-(Trifluoromethyl)thiophene-3-carboxylic acid (1.0 g, 5.1 mmol) in anhydrous dichloromethane (DCM, 25 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Alcohol and Catalyst Addition: Add benzyl alcohol (0.66 g, 6.1 mmol, 1.2 equiv) and DMAP (62 mg, 0.51 mmol, 0.1 equiv).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

DCC Addition: Add a solution of DCC (1.26 g, 6.1 mmol, 1.2 equiv) in anhydrous DCM (10 mL) dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Filtration: Upon completion, a white precipitate (DCU) will have formed. Filter the reaction mixture through a pad of celite, washing the filter cake with a small amount of DCM.

-

Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Method 3: Base-Mediated Alkylation

Principle of the Method

This strategy involves a two-step sequence: first, the deprotonation of the carboxylic acid with a suitable base to form a highly nucleophilic carboxylate salt. Second, this salt undergoes a nucleophilic substitution (SN2) reaction with an electrophilic alkyl source, typically a primary or secondary alkyl halide.[4][13] The choice of base is critical; strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing reactions.

Applicability and Considerations for the Substrate

This is an excellent mild alternative to acid-catalyzed methods. The increased acidity of 2-(Trifluoromethyl)thiophene-3-carboxylic acid (due to the CF₃ group) facilitates its deprotonation. The method is particularly effective for introducing primary alkyl groups. Tetrabutylammonium fluoride (Bu₄NF) has been shown to be an effective base for this transformation, generating a highly reactive carboxylate ion.[14] Other common bases include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).

Caption: Workflow for Base-Mediated Alkylation.

Detailed Protocol: Base-Mediated Synthesis of Ethyl 2-(Trifluoromethyl)thiophene-3-carboxylate

-

Reagent Setup: To a solution of 2-(Trifluoromethyl)thiophene-3-carboxylic acid (1.0 g, 5.1 mmol) in dimethylformamide (DMF, 20 mL), add cesium carbonate (Cs₂CO₃, 2.5 g, 7.6 mmol, 1.5 equiv).

-

Reaction Mixture: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.

-

Alkylating Agent: Add ethyl iodide (0.95 g, 6.1 mmol, 1.2 equiv) to the mixture.

-

Heating: Heat the reaction to 50-60°C and stir for 3-6 hours, monitoring for the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction to room temperature and pour it into 100 mL of water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 40 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Method 4: The Mitsunobu Reaction

Principle of the Method

The Mitsunobu reaction is a versatile and mild method for converting primary and secondary alcohols into various functional groups, including esters.[15] It proceeds via the reaction of an alcohol and a nucleophile (in this case, the carboxylic acid) with triphenylphosphine (TPP) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16] The reaction results in a net inversion of stereochemistry at the alcohol's chiral center, a crucial consideration in asymmetric synthesis. The process generates stoichiometric amounts of triphenylphosphine oxide and a reduced hydrazine dicarboxylate, which can complicate purification.[17]

Applicability and Considerations for the Substrate

This is one of the mildest methods available and is highly effective for coupling 2-(Trifluoromethyl)thiophene-3-carboxylic acid with valuable, complex, or stereochemically defined alcohols. The pKa of the carboxylic acid should ideally be below 13 for the reaction to proceed efficiently.[16] Given the acidity-enhancing effect of the CF₃ group, this substrate is an excellent candidate for this transformation. The main challenge is the chromatographic separation of the product from the phosphine oxide byproduct.

Caption: Simplified overview of the Mitsunobu reaction.

Detailed Protocol: Mitsunobu Synthesis of Isopropyl 2-(Trifluoromethyl)thiophene-3-carboxylate

-

Reagent Setup: In an oven-dried flask under nitrogen, dissolve 2-(Trifluoromethyl)thiophene-3-carboxylic acid (1.0 g, 5.1 mmol), isopropanol (0.37 g, 6.1 mmol, 1.2 equiv), and triphenylphosphine (1.6 g, 6.1 mmol, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 30 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

DEAD/DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.23 g, 6.1 mmol, 1.2 equiv) dropwise over 20 minutes. The solution will typically turn from colorless to yellow/orange.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Quenching and Concentration: Once complete, quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure.

-

Purification: The primary challenge is purification. Direct purification by flash chromatography is often effective. Alternatively, one can precipitate the triphenylphosphine oxide by adding a nonpolar solvent like diethyl ether or a hexanes/ether mixture and filtering before concentrating and loading onto the column.

Comparative Summary of Protocols

| Feature | Fischer-Speier Esterification | Steglich Esterification | Base-Mediated Alkylation | Mitsunobu Reaction |

| Conditions | Strong acid (H₂SO₄), heat | Mild, room temp. (DCC, DMAP) | Mild, room temp. to moderate heat | Mild, 0°C to room temp. (TPP, DEAD/DIAD) |

| Advantages | Economical, simple reagents, good for large scale.[1] | High yields, mild conditions, wide substrate scope.[9][12] | Mild, avoids strong acids, good for primary alkyl groups.[14][18] | Very mild, high functional group tolerance, stereochemical inversion.[15][16] |

| Limitations | Equilibrium-limited, harsh conditions, not for sensitive substrates.[1][8] | Stoichiometric urea byproduct, potential for N-acylurea side products.[11] | Requires reactive alkyl halide (SN2), potential for base-sensitive group issues.[4] | Stoichiometric byproducts (Ph₃P=O) complicate purification.[17] |

| Ideal For | Simple primary/secondary alcohols. | Acid-sensitive or sterically hindered alcohols. | Primary and some secondary alkyl halides. | Complex, valuable, or chiral secondary alcohols. |

Conclusion and Expert Recommendations

The successful esterification of 2-(Trifluoromethyl)thiophene-3-carboxylic acid is readily achievable through several distinct methodologies. The choice of protocol should be guided by the nature of the alcohol, the scale of the reaction, and the presence of other functional groups in the molecule.

-

For simple, robust, and large-scale syntheses, Fischer-Speier esterification remains a practical option.

-

For general-purpose synthesis, particularly with sensitive or valuable alcohols, the Steglich esterification offers a reliable and high-yielding route with a straightforward filtration step to remove the major byproduct.

-

When a specific primary alkyl ester is desired and the corresponding alkyl halide is available, base-mediated alkylation provides a clean and mild alternative.

-

For the most delicate substrates or when stereochemical inversion of a chiral alcohol is required, the Mitsunobu reaction is the method of choice, provided the researcher is prepared for a more challenging purification.

By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the optimal protocol for synthesizing their target 2-(Trifluoromethyl)thiophene-3-carboxylic acid esters, accelerating their research in drug discovery and materials science.

References

-

Chemistry Steps. Fischer Esterification. Available from: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

-

NIH. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available from: [Link]

-

Organic Chemistry Portal. Steglich Esterification. Available from: [Link]

-

University of California, Davis. Fischer Esterification. Available from: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

-

ChemistryViews. (2019). Trifluoromethyl Thioesters From Carboxylic Acids. Available from: [Link]

-

Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Available from: [Link]

-

PubMed. (2011). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Available from: [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Available from: [Link]

-

MDPI. (2023). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: N,N-Dimethyl-4-aminopyridine. Available from: [Link]

-

YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Available from: [Link]

-

Organic Chemistry Data. Acid to Ester - Common Conditions. Available from: [Link]

-

YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Available from: [Link]

-

ResearchGate. (2015). Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. Available from: [Link]

-

ACS Publications. (2026). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. Available from: [Link]

-

RSC Publishing. (2014). Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids containing bis-trifluoromethane sulfonimide anions at room temperature. Available from: [Link]

-

YouTube. (2020). ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID. Available from: [Link]

-

Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Available from: [Link]

-

NIH. (2017). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Available from: [Link]

-

Wikipedia. Mitsunobu reaction. Available from: [Link]

-

University of Tennessee at Chattanooga. THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID. Available from: [Link]

-

Organic Chemistry Portal. (2021). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available from: [Link]

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available from: [Link]

-

YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Available from: [Link]

-

ResearchGate. (2019). (PDF) Deoxygenative Trifluoromethylthiolation of Carboxylic Acids. Available from: [Link]

-

Beilstein Journals. (2013). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

-

Organic Syntheses. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Available from: [Link]

-